molecular formula C22H17NO5 B3536704 2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid

2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid

Cat. No. B3536704
M. Wt: 375.4 g/mol
InChI Key: ABTBXBJBQLRKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid, also known as CBPA, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. CBPA is a biphenyl derivative that has a carboxylic acid group and an amino acid group. This chemical compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid is not fully understood. However, it has been suggested that 2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid interacts with metal ions through its carboxylic acid and amino acid groups, leading to the formation of a complex. This complex can then be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid has been shown to have no significant toxicity or adverse effects on living organisms. However, its physiological effects have not been extensively studied.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid is its high selectivity and sensitivity for the detection of metal ions. It is also relatively easy to synthesize and purify. However, one of the limitations of 2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid is its limited solubility in aqueous solutions, which can affect its detection sensitivity.

Future Directions

There are several future directions for the research of 2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid. One potential application is the development of 2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid-based sensors for the detection of metal ions in environmental samples. Another potential application is the use of 2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid as a ligand for the preparation of MOFs for gas storage and separation. Further research is needed to fully understand the mechanism of action and physiological effects of 2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid.

Scientific Research Applications

2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid has been extensively studied for its potential use in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper and mercury. 2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid has also been used as a ligand for the preparation of metal-organic frameworks (MOFs) for gas storage and separation.

properties

IUPAC Name

3-[[2-(2-carboxyphenyl)benzoyl]amino]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-13-14(21(25)26)11-6-12-19(13)23-20(24)17-9-4-2-7-15(17)16-8-3-5-10-18(16)22(27)28/h2-12H,1H3,(H,23,24)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTBXBJBQLRKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid
Reactant of Route 2
Reactant of Route 2
2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid
Reactant of Route 3
Reactant of Route 3
2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid
Reactant of Route 4
2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid
Reactant of Route 5
2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid
Reactant of Route 6
Reactant of Route 6
2'-{[(3-carboxy-2-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.